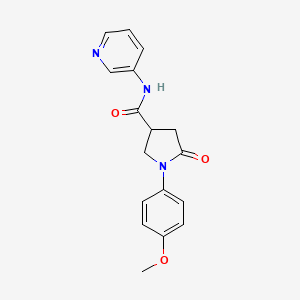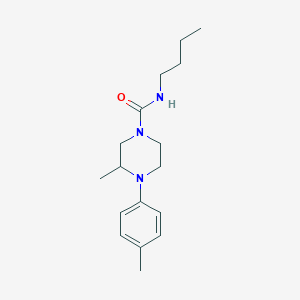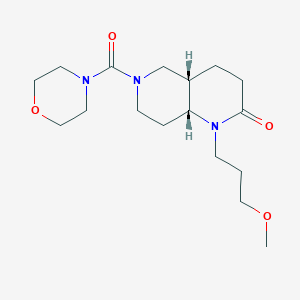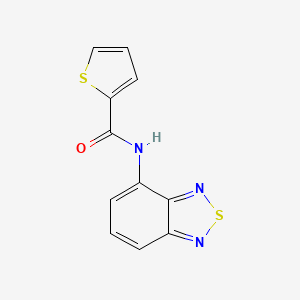
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as MPPOP, is a chemical compound that has gained significant interest in the scientific community due to its potential application in the field of drug discovery. MPPOP is a potent and selective antagonist of the nociceptin receptor, which is involved in the regulation of pain and stress responses.
Mécanisme D'action
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide acts as a selective and potent antagonist of the nociceptin receptor, which is a member of the opioid receptor family. The nociceptin receptor is involved in the regulation of pain, anxiety, and stress responses. This compound binds to the nociceptin receptor and blocks its activation by nociceptin, a neuropeptide that is involved in pain and stress responses. By blocking the activation of the nociceptin receptor, this compound reduces pain and stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anxiolytic effects in animal models of pain and anxiety. This compound has also been shown to reduce stress-induced reinstatement of drug-seeking behavior in rats. The biochemical and physiological effects of this compound are mediated by its action on the nociceptin receptor, which is involved in the regulation of pain, anxiety, and stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity for the nociceptin receptor, which allows for precise modulation of pain and stress-related behaviors. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
For the study of 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide include the development of more efficient synthesis methods, the investigation of its potential application in the treatment of pain and stress-related disorders, and the exploration of its mechanism of action at the molecular level. Other potential future directions include the development of new analogs of this compound with improved pharmacokinetic properties and the investigation of its potential application in the treatment of addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide involves the reaction of 4-methoxyphenylhydrazine with 3-pyridinecarboxaldehyde to form the corresponding hydrazone, which is then reacted with pyrrolidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solid-phase synthesis.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide has been extensively studied for its potential application in the treatment of pain and stress-related disorders. The nociceptin receptor, which is the target of this compound, is involved in the regulation of pain, anxiety, and stress responses. Several studies have reported the analgesic and anxiolytic effects of this compound in animal models of pain and anxiety. This compound has also been shown to reduce stress-induced reinstatement of drug-seeking behavior in rats.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-6-4-14(5-7-15)20-11-12(9-16(20)21)17(22)19-13-3-2-8-18-10-13/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQOUOWRSXLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)


![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)

